![molecular formula C14H8ClF3N4O B4698639 3-chloro-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4698639.png)
3-chloro-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
Overview
Description
3-chloro-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazolo[1,5-a]pyrimidine derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound can disrupt cell proliferation and induce cell death in cancer cells. Additionally, this compound has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of various genes that play a role in inflammation and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide have been studied extensively. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory effects by inhibiting the activity of NF-κB. Additionally, this compound has been shown to have neuroprotective effects by inhibiting the activity of GSK-3, which is involved in the pathogenesis of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-chloro-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments is its potent inhibitory activity against various protein kinases. This makes it a valuable tool for studying the role of these kinases in various cellular processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 3-chloro-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide. One direction is the further optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the study of the compound's activity against other protein kinases and its potential applications in other fields of science. Additionally, the development of more soluble derivatives of this compound could expand its use in lab experiments. Finally, the study of the compound's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases, is an important future direction.
Scientific Research Applications
3-chloro-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has been extensively studied for its potential applications in various fields of science. It has been found to exhibit potent inhibitory activity against several protein kinases, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3 (GSK-3), and c-Jun N-terminal kinase (JNK). This compound has also been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
3-chloro-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N4O/c15-10-11(21-22-6-2-5-19-12(10)22)13(23)20-9-4-1-3-8(7-9)14(16,17)18/h1-7H,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRBVWFTXDNBBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NN3C=CC=NC3=C2Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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